![molecular formula C20H23N5O3 B2465631 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)acetamide CAS No. 1797670-95-1](/img/structure/B2465631.png)
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)acetamide
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Overview
Description
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C20H23N5O3 and its molecular weight is 381.436. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Heterocyclic Compound Synthesis : Research in the field often focuses on synthesizing new heterocyclic compounds incorporating different moieties for potential applications in medicinal chemistry and material science. For instance, the synthesis and insecticidal assessment of innovative heterocycles incorporating a thiadiazole moiety demonstrate the interest in developing new compounds with potential bioactive properties (Fadda et al., 2017).
Biological Activities
- Antitumor Activity : The development of compounds for antitumor activities is a significant area of research. Compounds synthesized for this purpose, such as various thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives, are tested for their ability to inhibit tumor growth in different cell lines, showing the potential for compounds like the one to be applied in cancer research (Albratty et al., 2017).
Material Science Applications
- Coordination Complexes and Polymers : The synthesis of coordination complexes and polymers based on specific heterocyclic compounds is another research application. These compounds are studied for their structural properties and potential applications in material science, such as in the development of new types of materials with specific electronic or photonic properties (Chkirate et al., 2019).
Mechanism of Action
Target of Action
The primary target of this compound is the glutamate transporter EAAT2 . This transporter plays a crucial role in maintaining the balance of glutamate, an important neurotransmitter, in the synaptic cleft .
Mode of Action
The compound acts as a positive allosteric modulator (PAM) of EAAT2 . It enhances the uptake of glutamate by EAAT2, thereby reducing the concentration of glutamate in the synaptic cleft . This modulation is stereoselective, indicating that the compound’s configuration plays a key role in its interaction with EAAT2 .
Biochemical Pathways
The compound’s action on EAAT2 affects the glutamatergic pathway . By enhancing the uptake of glutamate, it reduces the excitatory signal transmission, which could help in conditions characterized by excessive glutamate activity .
Pharmacokinetics
The compound has shown high metabolic stability on human liver microsomes, suggesting good Absorption, Distribution, Metabolism, and Excretion (ADME) properties . It has also shown negligible hepatotoxicity and relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450, which are important enzymes involved in drug metabolism .
Result of Action
The compound’s action results in a reduction in the concentration of glutamate in the synaptic cleft, leading to a decrease in excitatory signal transmission . This has been associated with potent antiseizure activity in in vivo mouse seizure models .
properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(3-pyridin-2-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c26-17(13-24-18(27)8-9-19(24)28)22-11-12-25-16-7-2-1-5-14(16)20(23-25)15-6-3-4-10-21-15/h3-4,6,10H,1-2,5,7-9,11-13H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJMASZNSBLNRGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2CCNC(=O)CN3C(=O)CCC3=O)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-{2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}acetamide |
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